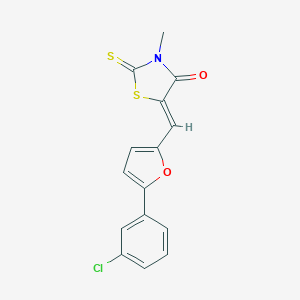![molecular formula C17H18N2O3 B240416 N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B240416.png)
N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide, also known as MPAP, is a chemical compound that has been studied for its potential therapeutic applications. MPAP is a derivative of the selective dopamine D3 receptor antagonist, nafadotride, and has been shown to have high affinity for the D3 receptor. In
作用機序
N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide acts as a selective dopamine D3 receptor antagonist, which means that it blocks the activity of this receptor. The dopamine D3 receptor is involved in the regulation of reward and motivation pathways in the brain, and blocking this receptor can have implications for the treatment of addiction and other disorders. N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide has also been shown to modulate dopamine release in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide has been shown to modulate dopamine release in the brain, which may have implications for the treatment of addiction and other disorders. It has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications in these areas. Additionally, N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.
実験室実験の利点と制限
N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide has several advantages for lab experiments, including its high affinity for the dopamine D3 receptor and its ability to modulate dopamine release in the brain. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for research on N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide. One area of interest is its potential therapeutic applications in addiction and other disorders. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Additionally, research on the synthesis of N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide and related compounds may lead to the development of new drugs with improved therapeutic properties.
合成法
N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide can be synthesized using a two-step process. First, 4-aminobenzamide is reacted with 2-phenoxypropanoic acid to form 4-[(2-phenoxypropanoyl)amino]benzamide. Next, N-methylation of the amine group is carried out using methyl iodide to produce N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide.
科学的研究の応用
N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and schizophrenia. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide has been shown to modulate dopamine release in the brain, which may have implications for the treatment of addiction and other disorders.
特性
製品名 |
N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide |
|---|---|
分子式 |
C17H18N2O3 |
分子量 |
298.34 g/mol |
IUPAC名 |
N-methyl-4-(2-phenoxypropanoylamino)benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-12(22-15-6-4-3-5-7-15)16(20)19-14-10-8-13(9-11-14)17(21)18-2/h3-12H,1-2H3,(H,18,21)(H,19,20) |
InChIキー |
ZMCSBQCKRMNLDQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)NC)OC2=CC=CC=C2 |
正規SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)NC)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(1-phenylpropylidene)hydrazino]butanamide](/img/structure/B240349.png)
![Methyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B240350.png)
![N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B240358.png)
![2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B240362.png)
![N-(4-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B240364.png)
![N-(4-{[2-(4-chlorophenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B240366.png)
![N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide](/img/structure/B240367.png)
![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B240368.png)
![N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B240371.png)
![2-(benzyloxy)-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B240374.png)